REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([OH:13])[C:7](=[CH:11][CH:12]=1)[C:8](O)=[O:9])([O-:3])=[O:2]>C1COCC1>[OH:9][CH2:8][C:7]1[CH:11]=[CH:12][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]=1[OH:13]
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(C(=O)O)=CC1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture is stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
With ice-cooling
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Type
|
ADDITION
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Details
|
109 ml of 1 M borane/THF complex are added
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Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off with suction
|
Type
|
DISSOLUTION
|
Details
|
The solid is dissolved in ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
drying under high vacuum
|
Type
|
CUSTOM
|
Details
|
the title compound is directly reacted further
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OCC1=C(C=C(C=C1)[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |